4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a chemical compound classified as a piperazine derivative. This compound is notable for its structural complexity, featuring a piperazine ring and an aniline moiety, which contribute to its potential biological activities. It is primarily recognized for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.
The compound is cataloged under various databases, including PubChem, where it is identified by the Chemical Abstracts Service number 914349-65-8 and has a molecular formula of C23H23F2N3. It has been the subject of research due to its potential pharmacological properties and applications in drug synthesis .
The synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline typically involves multi-step reactions that integrate various chemical transformations. A common synthetic route begins with the preparation of bis(4-fluorophenyl)methyl piperazine, which serves as an intermediate.
The molecular structure of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline can be represented as follows:
The chemical reactivity of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is influenced by its functional groups, allowing it to participate in various reactions typical of amines and aromatic compounds.
Common reactions may include:
The mechanism of action for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific receptors in the central nervous system.
Research indicates that compounds like this may exhibit calcium channel blocking properties, which are beneficial in managing conditions such as migraines .
The physical properties of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline include:
Key chemical properties include:
Relevant data indicates that the compound's stability and reactivity are influenced by its fluorinated structure, which enhances lipophilicity and biological activity .
The applications of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline span several fields:
The systematic IUPAC name for this compound is 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, precisely defining its molecular architecture. This name delineates the core piperazine ring (piperazin-1-yl) connected to a para-substituted aniline moiety (4-aniline) at one nitrogen atom, while the other nitrogen bears a bis(4-fluorophenyl)methyl (benzhydryl) group. Its chemical formula is C₂₃H₂₃F₂N₃, corresponding to a molecular weight of 379.45 g/mol [2] [7].
Alternative chemical identifiers provide complementary characterization:
NC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
- Encodes the atomic connectivity and branching [2]. WZRFRMWIFXULOV-UHFFFAOYSA-N
- Provides a unique, hashable molecular identifier facilitating database searches [2]. 914349-65-8
- A unique numerical identifier for chemical substance tracking [7]. Table 1: Systematic Identifiers for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Identifier Type | Value | Source/Reference |
---|---|---|
IUPAC Name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline | [2] [7] |
Molecular Formula | C₂₃H₂₃F₂N₃ | [2] [7] |
Molecular Weight | 379.45 g/mol | [2] [7] |
CAS Registry No. | 914349-65-8 | [7] |
Canonical SMILES | NC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F | [2] |
InChIKey | WZRFRMWIFXULOV-UHFFFAOYSA-N | [2] |
This aniline derivative belongs to the benzhydrylpiperazine chemical family, characterized by a piperazine ring bearing a diphenylmethyl (benzhydryl) substituent. Its significance stems from its close structural relationship to clinically established agents, particularly flunarizine (C₂₆H₂₆F₂N₂), a calcium channel blocker used for migraine prophylaxis and vertigo [3] [8]. Key structural comparisons include:
1-[bis(4-fluorophenyl)methyl]piperazine
moiety. Flunarizine differs by possessing a cinnamyl ((E)-3-phenylprop-2-en-1-yl
) group instead of the 4-aminophenyl substituent at the piperazine N4 position [3] [8]. Table 2: Structural Comparison of Key Benzhydrylpiperazine Analogues
Compound Name | Core Structure | N1-Substituent | N4-Substituent | Molecular Formula | Key Feature |
---|---|---|---|---|---|
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline | 1-[bis(4-fluorophenyl)methyl]piperazine | Bis(4-fluorophenyl)methyl | 4-Aminophenyl | C₂₃H₂₃F₂N₃ | Para-aminophenyl for potential derivatization |
Flunarizine | 1-[bis(4-fluorophenyl)methyl]piperazine | Bis(4-fluorophenyl)methyl | (E)-Cinnamyl | C₂₆H₂₆F₂N₂ | Approved calcium channel blocker |
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone | 1-[bis(4-fluorophenyl)methyl]piperazine | Bis(4-fluorophenyl)methyl | Acetyl | C₁₉H₂₀F₂N₂O | Ketone functional group at N4 |
4-((4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)methyl)aniline | 1-[bis(4-fluorophenyl)methyl]piperazine | Bis(4-fluorophenyl)methyl | (4-Aminophenyl)methyl | C₂₄H₂₅F₂N₃ | Methylene spacer to aniline group |
The strategic incorporation of fluorine atoms into piperazine-based pharmacophores represents a cornerstone of modern medicinal chemistry optimization. Fluorination is employed to enhance key drug-like properties, including metabolic stability (by blocking vulnerable oxidative sites), membrane permeability, and binding affinity through subtle electronic effects. The discovery of flunarizine at Janssen Pharmaceutica in 1968 marked a pivotal advancement within the benzhydrylpiperazine subclass [3]. The para-fluorine atoms on its benzhydryl moiety were crucial, not merely inert substituents. They significantly contributed to the molecule's overall lipophilicity and influenced its conformational preference and binding interactions, leading to superior pharmacokinetic properties compared to its non-fluorinated analogue, cinnarizine, notably a dramatically extended plasma half-life enabling once-daily dosing [3] [6] [8]. The synthesis and study of intermediates like 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline stem directly from this legacy. These compounds serve as versatile building blocks, allowing medicinal chemists to explore diverse N4-substituents (like the aniline group) while retaining the optimized, fluorinated benzhydrylpiperazine core proven effective for target engagement, particularly with calcium channels and related neurological targets [4] [5] [7].
The benzhydrylpiperazine scaffold, exemplified by flunarizine, established a distinct class of calcium channel blockers (CCBs). While dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) target L-type channels predominantly in cardiovascular tissues, flunarizine exhibits broader selectivity and different mechanistic nuances. It acts as a "selective" calcium entry blocker but with a complex profile including calmodulin antagonism, histamine H1 receptor blockade, and weak dopamine D2 antagonism [3] [8]. Its primary therapeutic utility lies in neurological and vascular indications like migraine prophylaxis and peripheral vascular disease, rather than hypertension or angina [3] [6] [8].
Compounds such as 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline are intrinsically linked to this development pathway. They represent strategic modifications of the flunarizine structure where the lipophilic cinnamyl tail is replaced by alternative functionalities, in this case, a polar, aromatic aniline group. This modification aims to:
Table 3: Core Benzhydrylpiperazine Compounds and Derivatives
Compound Type | Example CAS No. | Molecular Formula | Significance in Development |
---|---|---|---|
Fluorinated Benzhydryl Core | N/A | C₁₃H₁₀F₂N (fragment) | Foundational structure for calcium modulation & target engagement |
Flunarizine (Approved Drug) | 52468-60-7 | C₂₆H₂₆F₂N₂ | Validates scaffold pharmacology; clinical efficacy in migraine/vertigo |
Target Aniline Derivative | 914349-65-8 | C₂₃H₂₃F₂N₃ | Intermediate for SAR exploration via aniline derivatization |
Acetylated Derivative | Referenced in [5] | C₁₉H₂₀F₂N₂O | Illustrates N4 carbonyl modification |
Extended Aniline Derivative | Referenced in [9] | C₂₄H₂₅F₂N₃ | Demonstrates spacer incorporation (e.g., -CH₂- linkage to aniline) |
Thus, 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline occupies a significant niche as a synthetic precursor and SAR probe within the historical continuum of fluorinated benzhydrylpiperazine calcium modulators, stemming directly from the pharmacological validation provided by flunarizine [3] [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9